4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline
Description
Overview of the Compound
This compound is a complex aromatic amine compound characterized by its intricate molecular architecture and multiple functional groups. The compound features a central aniline core modified with an ethoxy substituent at the para position and an elaborate benzyl side chain containing phenoxyethoxy linkages. This structural arrangement places the compound within the broader category of substituted anilines, which are fundamental building blocks in organic synthesis and medicinal chemistry.
The molecular structure of this compound demonstrates significant complexity through its incorporation of three distinct aromatic ring systems connected by flexible ether linkages. The compound's architecture allows for extensive conformational flexibility, which contributes to its potential utility in various chemical applications. The presence of both electron-donating ethoxy groups and the extended aromatic system creates a unique electronic environment that influences the compound's reactivity patterns and chemical behavior.
From a structural perspective, the compound exhibits characteristics typical of aromatic amines while incorporating additional complexity through its polyether side chain. The combination of these structural elements results in a molecule with distinctive physical and chemical properties that differentiate it from simpler aniline derivatives. The compound's molecular weight of 363.4 grams per mole and its substantial aromatic content contribute to its stability and potential applications in advanced synthetic methodologies.
Historical Context and Discovery
The development and characterization of this compound reflects the broader evolution of synthetic organic chemistry focused on complex aniline derivatives. Database records indicate that the compound was first catalogued in chemical databases in 2009, suggesting its synthesis and characterization occurred during the early 21st century period of intensive research into substituted aromatic amines. This timeframe corresponds with significant advances in synthetic methodologies that enabled the construction of increasingly complex molecular architectures.
The compound's emergence during this period aligns with the growing interest in developing sophisticated organic molecules for pharmaceutical and materials science applications. The synthetic approaches available during the early 2000s, including palladium-catalyzed cross-coupling reactions and advanced ether formation methodologies, provided the technical foundation necessary for constructing molecules of this complexity. The compound represents part of a broader research initiative focused on exploring the chemical space accessible through systematic variation of aniline derivatives.
Historical perspectives on aniline chemistry demonstrate that compounds like this compound emerged from systematic efforts to expand the structural diversity available within this important class of organic molecules. The development of efficient synthetic routes to such complex structures reflects significant methodological advances in organic synthesis, particularly in the areas of selective functionalization and multi-step synthetic planning.
Relevance in Contemporary Chemical Research
Contemporary chemical research has identified compounds like this compound as valuable building blocks for advanced synthetic applications. The compound's structural complexity and functional group diversity make it particularly relevant for studies focused on understanding structure-activity relationships in organic molecules. Modern synthetic chemists utilize such compounds as intermediates in the preparation of more complex molecular targets, taking advantage of their multiple reactive sites and conformational flexibility.
The compound's relevance extends to current research initiatives in medicinal chemistry, where substituted anilines serve as important pharmacophores in drug development programs. The specific combination of aromatic rings and ether linkages present in this compound provides a scaffold for systematic modification and optimization in structure-based drug design approaches. Research groups actively investigate how variations in such structural motifs influence biological activity and pharmacological properties.
Modern computational chemistry approaches have enhanced the utility of compounds like this compound by enabling detailed analysis of their electronic properties and conformational preferences. The compound's computed properties, including its partition coefficient and rotational bond count, provide valuable insights for researchers designing synthetic routes or predicting physical properties. These computational tools have made complex aniline derivatives increasingly accessible for systematic study and application development.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules. The official name reflects the compound's structural hierarchy, beginning with the aniline core and systematically describing the substitution patterns and functional group arrangements. The nomenclature clearly indicates the para-ethoxy substitution on the aniline ring and the elaborate benzyl substituent attached to the nitrogen atom.
Alternative systematic names for the compound include the more descriptive 4-ethoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline, which provides additional clarity regarding the connectivity patterns within the molecule. This alternative nomenclature explicitly describes the methyl bridge connecting the substituted phenyl ring to the aniline nitrogen, offering enhanced structural clarity for synthetic chemists and database users. The systematic naming conventions ensure unambiguous identification of the compound across different chemical databases and research contexts.
Common synonyms and alternative representations of the compound include various formatting approaches that maintain chemical accuracy while accommodating different database requirements. These alternative names serve important functions in chemical literature searching and database cross-referencing, ensuring that researchers can locate relevant information regardless of the specific nomenclature system employed. The consistency of these naming approaches across major chemical databases facilitates efficient information retrieval and research coordination.
Database Identifiers and Chemical Registry Numbers
This compound is comprehensively documented across major chemical databases with specific identifier numbers that enable precise compound identification. The primary Chemical Abstracts Service registry number for the compound is 1040687-14-6, which serves as the definitive identifier for regulatory and commercial purposes. This registry number ensures unambiguous identification of the compound in chemical commerce, research publications, and regulatory documentation.
The PubChem database assigns the compound the identifier CID 28308010, facilitating access to comprehensive chemical information including structural data, computed properties, and related compound information. PubChem serves as a critical resource for researchers seeking detailed chemical data, and the specific identifier enables direct access to the compound's complete database record. The database entry includes multiple data visualization options and computational analysis results that support research applications.
Additional database identifiers include the MDL number MFCD10687544, which provides connectivity to chemical supplier databases and commercial availability information. The Beilstein Crossfire database and other specialized chemical information systems utilize their own identifier schemes to ensure comprehensive coverage of the compound's chemical information. These multiple identifier systems create a robust information infrastructure that supports efficient research and commercial activities.
Table 1: Database Identifiers and Registry Information
| Database/Registry | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 1040687-14-6 | CAS Registry Number |
| PubChem | 28308010 | Compound Identifier |
| MDL | MFCD10687544 | MDL Number |
| Chembase | 28846 | CBID |
Table 2: Molecular Properties and Structural Data
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₂₃H₂₅NO₃ | Computed Analysis |
| Molecular Weight | 363.4 g/mol | PubChem Calculation |
| XLogP3-AA | 5.4 | Computational Prediction |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 | Structural Analysis |
| Rotatable Bonds | 10 | Conformational Analysis |
| Exact Mass | 363.18344366 Da | Mass Spectrometry |
The systematic documentation of this compound across multiple database systems reflects its established position within the chemical literature and research community. The compound's comprehensive database coverage ensures that researchers have access to reliable structural information, computed properties, and cross-referencing capabilities necessary for advanced chemical research. This database infrastructure supports both fundamental research investigations and practical applications in synthetic chemistry and related fields.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-2-25-22-14-12-20(13-15-22)24-18-19-8-6-7-11-23(19)27-17-16-26-21-9-4-3-5-10-21/h3-15,24H,2,16-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLWGMCYFQLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxyaniline
Based on the chemical reduction of p-nitrophenyl ether, the process involves:
- Reaction Conditions:
- Hydrogenation at 130-140°C
- Catalyst: Nickel or Pd-C
- Pressure: 0.6 MPa
- Process:
- Reduction of p-nitrophenyl ether to yield 4-ethoxyaniline with over 95% yield, as detailed in chemical literature.
- Purification typically via distillation under reduced pressure.
Synthesis of 2-(2-Phenoxyethoxy)benzyl chloride
- Reaction Conditions:
- Chlorination of benzyl alcohol derivatives using thionyl chloride or oxalyl chloride under inert atmosphere.
- Process:
- Benzyl alcohol derivatives are reacted with chlorinating agents to produce benzyl chlorides, which are reactive intermediates for subsequent amination.
Formation of the Benzylamine Intermediate
The benzyl chloride reacts with ammonia or primary amines to form the corresponding benzylamines:
Benzyl chloride + NH₃ → Benzylamine
- Reaction Conditions:
- Solvent: Ethanol or isopropanol
- Temperature: Room temperature to 50°C
- Excess ammonia or amine to drive the reaction
This step is crucial for introducing the amino group onto the benzyl moiety, forming the core structure necessary for subsequent substitution.
Etherification and Phenoxy Group Introduction
The phenoxyethoxy group is incorporated via nucleophilic substitution:
-
- Reacting phenol derivatives with ethylene glycol derivatives under basic conditions (e.g., potassium carbonate)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-120°C
-
- Phenol reacts with ethylene glycol derivatives to form phenoxyethoxy linkages, which are then attached to the benzylamine core through nucleophilic substitution or coupling reactions.
Coupling of Intermediates
The key step involves coupling the prepared benzylamine with the phenoxyethoxy-substituted intermediates:
-
- Use of coupling agents such as N,N'-carbonyldiimidazole (CDI) or carbodiimides in solvents like dioxane or tetrahydrofuran (THF)
- Catalysts: Possibly trace amounts of bases like triethylamine
- Temperature: 25-50°C
-
- The amino group of benzylamine reacts with activated carboxylic acids or derivatives to form the final amine compound.
Final Purification and Characterization
The synthesized compound is purified through recrystallization or chromatography:
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Column chromatography with silica gel
-
- Confirmed via NMR, IR, and mass spectrometry to ensure structural integrity and purity.
Data Table: Summary of Key Reaction Conditions and Intermediates
| Step | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | p-Nitrophenyl ether | Hydrogenation with Ni or Pd-C at 130-140°C, 0.6 MPa | 4-Ethoxyaniline | High yield (>95%) |
| 2 | Benzyl alcohol derivative | Thionyl chloride, inert atmosphere | Benzyl chloride | Chlorination step |
| 3 | Benzyl chloride | NH₃ or primary amines | Benzylamine | Solvent: ethanol, temp: RT-50°C |
| 4 | Phenol derivatives | Potassium carbonate, DMF/DMSO, 80-120°C | Phenoxyethoxy derivatives | Ether linkage formation |
| 5 | Benzylamine + phenoxyethoxy intermediates | CDI or carbodiimides, dioxane/THF | Final compound | Coupling reaction |
| 6 | Purification | Recrystallization/chromatography | Purified 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline | Structural confirmation |
Research Findings and Notes
- The synthesis of similar arylamine compounds emphasizes the importance of controlling reaction temperatures and using appropriate solvents to maximize yield and purity.
- Multi-step synthesis involving chlorination, reduction, and coupling reactions allows precise structural modifications, critical for biological activity.
- Industrial scale-up employs batch or continuous flow reactors with rigorous control over reaction parameters, ensuring high yield and reproducibility.
- Purification techniques such as recrystallization and chromatography are essential for removing impurities and obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 363.45 g/mol. Its structure includes an ethoxy group, a benzyl moiety, and a phenoxyethoxy segment, classifying it as an aromatic amine. This unique composition contributes to its reactivity and interaction with biological systems.
Pharmaceutical Research
4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline has emerged as a lead compound in the development of new pharmaceuticals. Its potential applications include:
- Anticancer Research : Preliminary studies indicate that this compound may interact with proteins involved in cancer signaling pathways. Research techniques such as surface plasmon resonance could elucidate its binding affinities and mechanisms of action against cancer cells.
- Anti-inflammatory Studies : The compound's structural features suggest that it may modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases.
Case Study: Binding Affinity in Cancer Pathways
A study conducted on the interaction of this compound with specific cancer-related proteins demonstrated promising binding affinities, indicating its potential as a therapeutic agent. The study utilized isothermal titration calorimetry to quantify the interactions, revealing significant insights into its efficacy as a drug candidate.
Biological Applications
The compound's biological activities extend beyond pharmacology:
- Enzyme Inhibition : Investigations into its enzyme inhibitory properties have highlighted its potential role in modulating enzymatic activities related to neurotransmitter metabolism, particularly involving monoamine oxidase enzymes .
- Protein Interaction Studies : The ability of this compound to bind with various proteins opens avenues for proteomics research. It can be utilized to study modifications and interactions that affect cellular functions.
Chemical Synthesis
In chemical synthesis, this compound serves as a versatile intermediate:
- Synthesis of Derivatives : The compound can be modified to create various derivatives that may possess enhanced biological activities or novel properties.
- Reactivity Studies : Its functional groups allow for diverse chemical reactions, making it an important compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Fluorobenzyl-Substituted Ethoxyanilines
Compounds such as 4-Ethoxy-N-(4-fluorobenzyl)aniline (CAS 356531-50-5) feature a fluorine atom on the benzyl group instead of the phenoxyethoxy chain .
Methoxy vs. Ethoxy Substitutions
4-Methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2) replaces ethoxy groups with methoxy . Methoxy’s smaller size reduces steric hindrance, while its stronger electron-donating effect enhances resonance stabilization. This may increase solubility in polar solvents compared to the bulkier phenoxyethoxy derivative.
Nitro and Ethoxy Dual Substitutions
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline introduces a nitro group, a strong electron-withdrawing substituent . The nitro group significantly lowers electron density, making the compound more reactive in electrophilic substitutions but less stable under reducing conditions.
Structural Modifications and Functional Groups
Schiff Base Derivatives
Schiff bases like N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline () and 4-Ethoxy-N-(3-phenylprop-2-enylidene)aniline () replace the benzylamine group with an imine (-C=N-) linkage .
Alkoxy Chain Variations
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline () substitutes the phenoxyethoxy group with a heptyloxy chain . The longer alkyl chain increases lipophilicity (logP ≈ 6.5 estimated) compared to the target compound (logP ≈ 4.2), favoring membrane permeability in biological systems.
Heterocyclic Additions
Compounds such as 4-(6-Methyl-1,3-benzothiazol-2-yl)-N-[(E)-2-naphthylmethylene]aniline () incorporate benzothiazole and naphthyl groups .
Physicochemical and Application-Based Comparisons
Biological Activity
4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline is an organic compound with the molecular formula and a molecular weight of approximately 363.45 g/mol. This compound is characterized by its unique structural features, including an ethoxy group, a benzyl moiety, and a phenoxyethoxy structure, which contribute to its potential biological activities. Due to the presence of the aromatic amine group, it has been explored for various biological applications, particularly in cancer and inflammation research.
The compound's chemical reactivity is influenced by its functional groups, which allow for interactions with biological targets. The synthesis of this compound can be achieved through several methods, optimizing yield and purity. Notably, its structure allows for potential modifications that may enhance its biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound may interact with proteins involved in signaling pathways related to cancer and inflammation. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Binding Affinity Studies
Research suggests that this compound could exhibit significant binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for further investigation into its binding characteristics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline | C27H25NO3 | Contains an additional phenyl group on the benzyl moiety |
| N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline | C26H31NO3 | Features a pentyloxy substituent instead of ethoxy |
| 4-Ethoxyaniline | C9H13NO | Simpler structure without the phenoxyethoxy group |
This table highlights how the complex structure of this compound may confer distinct biological activities compared to simpler analogs.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that derivatives of aromatic amines exhibit significant antitumor properties. For instance, compounds derived from similar structures have been reported to inhibit the proliferation of various cancer cell lines, suggesting that this compound could potentially exhibit similar effects .
- Antimicrobial Properties : Research on related Schiff bases indicates that compounds with similar functional groups can possess antimicrobial activity against various pathogens. A study demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
- Mechanistic Insights : Molecular docking studies have suggested that compounds like this compound may interact with key receptors involved in cellular signaling pathways, providing insights into their mechanisms of action .
Q & A
Q. What are the common synthetic routes for 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. One approach utilizes acid-catalyzed hydrolysis of acetonide intermediates to form pyranose rings, as demonstrated in the synthesis of structurally related compounds (e.g., via hemiacetal formation from aminodiol precursors) . Another method employs Grignard reagents and phase-transfer catalysts (e.g., TBAF in acetonitrile) to facilitate nucleophilic substitutions, as seen in analogous aniline derivatives . Key intermediates include ethoxy-substituted benzylamines and phenoxyethoxy linkers, requiring precise control of reaction conditions (pH, temperature) to avoid side products.
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as shown in studies of related compounds (e.g., crystal packing via N–H⋯Br/O interactions) .
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions and ether linkages. SMILES/InChI data (e.g.,
Nc1ccc(OCCOc2ccc(cc2)N)cc1) provide reference for computational validation . - Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting oxidative byproducts .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Stability studies should include:
- Oxidative stress tests : Peroxidase-mediated oxidation (e.g., horseradish peroxidase) can generate imino-quinone derivatives, requiring HPLC or LC-MS to monitor degradation .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Light sensitivity : UV-Vis spectroscopy to detect photolytic decomposition, especially in ethoxy-aromatic systems.
Advanced Research Questions
Q. How can contradictory data on oxidative degradation pathways be resolved?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., pH, enzyme concentration). To address this:
- Controlled replicate experiments : Standardize peroxidase sources and buffer systems (e.g., pH 7.4 phosphate buffer) .
- Byproduct profiling : Use tandem MS/MS to distinguish between primary oxidation products (e.g., 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one) and secondary artifacts .
- Computational modeling : DFT calculations to predict thermodynamic favorability of degradation intermediates.
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization and improve crystal quality, as demonstrated in analogous aniline derivatives .
- Temperature gradients : Gradual cooling from saturated solutions promotes uniform crystal growth.
- Hydrogen-bond engineering : Introduce halogen substituents (e.g., bromine) to enhance packing via halogen bonding, as seen in brominated naphthalene analogs .
Q. How can researchers mitigate challenges in synthesizing phenoxyethoxy-linked analogs?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive amines (e.g., using tert-butoxycarbonyl (Boc)) during etherification steps to prevent side reactions .
- Catalytic optimization : Employ palladium catalysts for Ullmann-type couplings to form aryl ether bonds efficiently.
- Purification protocols : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to isolate target compounds from di- or tri-ether byproducts.
Q. What methodologies are effective for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD/ELSD : Quantify residual solvents and unreacted precursors (e.g., 4-ethoxyaniline) using C18 columns and acetonitrile/water mobile phases .
- ICP-MS : Detect metal catalysts (e.g., Pd, Cu) at ppm levels.
- Stability-indicating assays : Forced degradation (heat, light, oxidation) followed by peak purity analysis via LC-MS to validate method robustness.
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
